molecular formula C4H3NO4 B2426043 2-Hydroxy-1,3-oxazole-5-carboxylic acid CAS No. 1407858-88-1

2-Hydroxy-1,3-oxazole-5-carboxylic acid

Cat. No.: B2426043
CAS No.: 1407858-88-1
M. Wt: 129.071
InChI Key: JYNCBJSUVBTQPI-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C4H3NO4. It features a five-membered ring structure containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3-oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® for the cyclization process. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Biological Activity

2-Hydroxy-1,3-oxazole-5-carboxylic acid is a member of the oxazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Oxazole derivatives, including this compound, have been associated with significant antimicrobial effects. Research indicates that these compounds can inhibit the growth of various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Efficacy of Oxazole Derivatives

CompoundTarget PathogenMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureus0.641.24
Methyl 2-oxo-3H-1,3-oxazole-5-carboxylateEscherichia coli3264

This table illustrates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected oxazole derivatives against specific pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in reducing cell viability in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against A549 Cells

CompoundViability (%)IC50 (µM)
This compound63.425
Cisplatin20.05

The data shows a comparative analysis of the viability percentage of A549 cells treated with different compounds.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The electron density from the aryl amine in oxazoles is delocalized into the oxazole ring, which enhances its reactivity towards nucleophiles . This reactivity plays a crucial role in its antimicrobial and anticancer properties.

Biochemical Pathways

Research suggests that oxazoles may influence several biochemical pathways involved in inflammation and apoptosis. For instance, they may modulate the NF-kB signaling pathway, which is critical in regulating immune responses and cell survival .

Case Studies

A study involving the extraction of novel compounds from Pseudomonas aeruginosa highlighted the efficacy of related oxazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The extracted compounds demonstrated MIC values as low as 0.64 µg/mL against MRSA strains . This underscores the potential application of oxazole derivatives in treating resistant bacterial infections.

Properties

IUPAC Name

2-oxo-3H-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO4/c6-3(7)2-1-5-4(8)9-2/h1H,(H,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNCBJSUVBTQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 2-chlorooxazole-5-carboxylate (1.816 g, 10.34 mmol) was solubilised in MeCN (20 ml) and MeOH (20 ml). Sodium methoxide (9 ml, 25% solution in MeOH, 41.4 mmol) was added and the reaction mixture was heated at reflux overnight. The solvent was removed under reduced pressure and the crude product was dissolved in MeOH (20 ml) and 2M NaOH(aq) (20 ml) and stirred at RT overnight. The resulting mixture was acidified with 1M HCl and evaporated under reduced pressure. The residue was triturated with a minimal volume of 5M HCl and filtered. The solid was slurried with ice chips (approx. 10 ml), filtered, washed with water and dried under high vacuum to afford the title compound;
Quantity
1.816 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate (300 mg, 1.909 mmol) in THF (5 ml) was added LiOH.H2O (352 mg, 8.4 mmol) as a solution in water (5 ml). The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure. To the residue was added 4M HCl in dioxane (6 ml, 24.0 mmol) and the solid was sonicated for ˜1 minute. The solvent was removed under reduced pressure to afford a yellow solid. The solid was redissolved in MeOH and concentrated under reduced pressure. The solid was dried in the vacuum oven to afford the title compound;
Quantity
300 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
352 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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